3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride
Brand Name: Vulcanchem
CAS No.: 2792217-27-5
VCID: VC18223430
InChI: InChI=1S/C9H13N.ClH/c1-2-4-8-7-10-9(8)5-3-6-9;/h1,8,10H,3-7H2;1H
SMILES:
Molecular Formula: C9H14ClN
Molecular Weight: 171.67 g/mol

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride

CAS No.: 2792217-27-5

Cat. No.: VC18223430

Molecular Formula: C9H14ClN

Molecular Weight: 171.67 g/mol

* For research use only. Not for human or veterinary use.

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride - 2792217-27-5

Specification

CAS No. 2792217-27-5
Molecular Formula C9H14ClN
Molecular Weight 171.67 g/mol
IUPAC Name 3-prop-2-ynyl-1-azaspiro[3.3]heptane;hydrochloride
Standard InChI InChI=1S/C9H13N.ClH/c1-2-4-8-7-10-9(8)5-3-6-9;/h1,8,10H,3-7H2;1H
Standard InChI Key AVHHFBWUSJNGRZ-UHFFFAOYSA-N
Canonical SMILES C#CCC1CNC12CCC2.Cl

Introduction

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride is a complex organic compound featuring a unique spirocyclic structure. This compound integrates a nitrogen atom into a bicyclic framework, which includes a seven-membered ring fused with a cyclopentane. The presence of a prop-2-yn-1-yl (propargyl) substituent distinguishes it from other azaspiro compounds, potentially conferring distinct chemical and biological properties.

Structural Information

  • Molecular Formula: C9H13N (for the base compound) with an additional HCl for the hydrochloride salt, making it C9H13N·HCl.

  • SMILES: C#CCC1CNC12CCC2.

  • InChI: InChI=1S/C9H13N/c1-2-4-8-7-10-9(8)5-3-6-9/h1,8,10H,3-7H2.

  • InChIKey: LXAOOFXCXWRONC-UHFFFAOYSA-N.

Synthesis and Preparation

The synthesis of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride typically involves multiple steps, starting from appropriate precursors. The specific synthetic route may vary based on the availability of starting materials and the desired purity of the final product. Common methods include the use of cyclization reactions and functional group transformations to introduce the propargyl substituent.

Applications and Potential Uses

This compound is of interest in medicinal chemistry due to its structural similarity to other biologically active molecules. The hydrochloride form enhances its solubility and stability, making it suitable for various chemical and biological studies. Potential applications include:

  • Pharmacological Studies: Investigating interactions with biological targets to understand its pharmacodynamics and pharmacokinetics.

  • Drug Discovery: Serving as a scaffold for designing new therapeutic agents.

Comparison with Related Compounds

Several compounds share structural features with 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride, including:

Compound NameMolecular FormulaKey Features
2-Azaspiro[3.3]heptane hydrochlorideC6H12ClNSimple spirocyclic structure; potential CNS activity
1-Azaspiro[3.3]heptaneC6H11NSimilar spirocyclic framework without alkyne functionality
6-Oxa-1-azaspiro[3.3]heptaneC10H17NOContains an oxygen atom in the ring; diverse biological activity

Research Findings and Future Directions

Research on 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride is focused on understanding its chemical properties and biological activities. The unique alkyne substituent may enhance its reactivity and biological properties compared to analogs, making it a promising candidate for therapeutic applications or as a tool in biochemical research.

Safety and Handling

Given the lack of specific safety data for this compound, general precautions for handling organic compounds should be observed. This includes wearing protective gear and working in a well-ventilated area. The hydrochloride salt form suggests it may be more stable and soluble than the base compound, but handling should still be cautious.

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